molecular formula C27H29N5O3 B11491949 3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11491949
M. Wt: 471.5 g/mol
InChI Key: HJZFYMLSRWKWHS-UHFFFAOYSA-N
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Description

3-methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrido[1,2-a][1,3]benzimidazole core with a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrido[1,2-a][1,3]benzimidazole core is replaced by the piperazine moiety.

    Attachment of the 2,3,4-Trimethoxybenzyl Group: This step involves the alkylation of the piperazine nitrogen with 2,3,4-trimethoxybenzyl chloride under basic conditions.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo various substitution reactions, particularly at the piperazine ring and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Pharmacology: The compound can be used to investigate its pharmacokinetics and pharmacodynamics in various biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-Trimethoxybenzyl)piperazine: Shares the 2,3,4-trimethoxybenzyl group but lacks the pyrido[1,2-a][1,3]benzimidazole core and cyanide group.

    Pyrido[1,2-a][1,3]benzimidazole Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

3-methyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H29N5O3/c1-18-15-24(32-22-8-6-5-7-21(22)29-27(32)20(18)16-28)31-13-11-30(12-14-31)17-19-9-10-23(33-2)26(35-4)25(19)34-3/h5-10,15H,11-14,17H2,1-4H3

InChI Key

HJZFYMLSRWKWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C(=C(C=C5)OC)OC)OC)C#N

Origin of Product

United States

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